5-bromo-2-[(4-phenylbutanoyl)amino]benzoic acid
Overview
Description
The compound “5-bromo-2-[(4-phenylbutanoyl)amino]benzoic acid” is a molecule with the molecular formula C17H16BrNO3 . It was obtained by the reaction of 2,5-di-bromobenzoic acid and aniline . This compound is part of the studies in the area of non-steroidal anti-inflammatory drugs, which are among the most widely used drugs in the world .
Synthesis Analysis
The title compound was prepared by reacting 2,5-dibromobenzoic acid and aniline in the presence of a catalyst at 403 K . The product was purified by column chromatography. Single crystals were obtained by slowly evaporating an acetone solution of the title compound .Molecular Structure Analysis
The molecule is twisted with a dihedral angle between the aromatic rings of 45.74 (11)° . An intramolecular N—H···O hydrogen bond is seen . In the crystal, pairwise O—H···O hydrogen bonds generate carboxylic acid inversion dimers .Chemical Reactions Analysis
The compound was obtained by the reaction of 2,5-di-bromobenzoic acid and aniline . The Ullman reaction was used in the synthesis of this compound .Physical and Chemical Properties Analysis
The compound has a molecular weight of 362.218 Da . It has a slight yellow to white powder appearance . The compound has 17 atoms, meaning 45 vibrational modes in three main parts: Carboxyl group, amine group, and benzene .Safety and Hazards
Properties
IUPAC Name |
5-bromo-2-(4-phenylbutanoylamino)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-13-9-10-15(14(11-13)17(21)22)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTDPTQPQIZOOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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